ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate
Description
Ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate is a halogenated pyrazole derivative featuring a 4-methoxybenzyl group at the N1 position, an iodine atom at the C4 position, and an ethyl ester moiety at the C3 position. This compound is of interest in pharmaceutical and agrochemical research due to the structural versatility of pyrazole cores, which are known for their bioactivity .
Properties
IUPAC Name |
ethyl 4-iodo-1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15IN2O3/c1-3-20-14(18)13-12(15)9-17(16-13)8-10-4-6-11(19-2)7-5-10/h4-7,9H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEVUNLNNQEWHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1I)CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the iodo and methoxybenzyl groups. The final step involves esterification to form the ethyl ester group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while oxidation can produce pyrazole carboxylic acids .
Scientific Research Applications
Ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The methoxybenzyl group may enhance the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Selected Pyrazole Derivatives
Key Observations:
- Iodine vs. Other Halogens : The iodine atom in the target compound provides superior crystallographic resolution compared to fluorine-containing analogues (e.g., ). However, fluorine’s electronegativity may improve pharmacokinetic properties, such as metabolic stability .
- Methoxybenzyl Group : Common across analogues, this group enhances lipophilicity, influencing membrane permeability in biological systems .
Biological Activity
Ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate (CAS No. 1355249-29-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H15IN2O3
- Molecular Weight : 386.19 g/mol
- Structure : The compound features a pyrazole ring substituted with an iodine atom and a methoxybenzyl group, which may influence its biological activity.
Pharmacological Properties
The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent.
1. Anticancer Activity
Research has shown that pyrazole derivatives exhibit significant anticancer properties. This compound has been tested against several cancer cell lines, including HeLa (cervical cancer) and L929 (fibrosarcoma) cells. The compound demonstrated cytotoxic effects, leading to reduced cell viability in a dose-dependent manner.
2. Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in vitro.
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It is believed to affect signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer effects.
Study 1: Anticancer Activity Assessment
A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cancer cell lines. The findings indicated that the compound significantly inhibited cell growth and induced apoptosis, suggesting its potential as a chemotherapeutic agent.
Study 2: In Vivo Anti-inflammatory Activity
Another study investigated the anti-inflammatory properties of the compound using animal models. Results showed a marked reduction in paw edema and inflammatory markers following treatment with this compound, supporting its use in inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for ethyl 4-iodo-1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate?
- Methodology : The compound can be synthesized via sequential functionalization of the pyrazole core. A common approach involves:
N-Alkylation : Introducing the 4-methoxybenzyl group to the pyrazole nitrogen using a benzyl halide precursor under basic conditions (e.g., K₂CO₃ in DMF) .
Iodination : Electrophilic substitution at the 4-position of the pyrazole using iodine or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst .
Esterification : Coupling the carboxylic acid intermediate (at position 3) with ethanol via standard esterification (e.g., DCC/DMAP or acid catalysis) .
- Key Considerations : Optimize reaction stoichiometry and temperature to avoid over-iodination or ester hydrolysis.
Q. How is the molecular structure of this compound confirmed?
- Methodology :
- X-ray Crystallography : Single-crystal analysis provides definitive confirmation of the substitution pattern and stereochemistry. For example, Acta Crystallographica studies on analogous pyrazoles detail bond lengths (e.g., C–I ≈ 2.10 Å) and dihedral angles between the pyrazole and benzyl rings .
- Spectroscopy :
- ¹H/¹³C NMR : The 4-iodo substituent causes deshielding of adjacent protons (δ ~8.5–9.0 ppm for pyrazole-H). The 4-methoxybenzyl group shows characteristic aromatic splitting (δ ~6.8–7.2 ppm) and a methoxy singlet (δ ~3.8 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with isotopic patterns indicative of iodine .
Advanced Research Questions
Q. What strategies resolve low yields during iodination of the pyrazole core?
- Contradiction Analysis : Competing side reactions (e.g., di-iodination or ring oxidation) may reduce yields.
- Methodology :
- Catalyst Screening : Use milder iodinating agents like I₂/Cu(OAc)₂ in acetonitrile to improve regioselectivity .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCE) enhance iodine solubility and reaction homogeneity.
- Monitoring : Employ TLC or in-situ UV-Vis to track reaction progress and terminate before side-product formation .
Q. How does the 4-methoxybenzyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Suzuki-Miyaura Coupling : The iodo substituent at position 4 enables palladium-catalyzed coupling with aryl boronic acids. However, steric hindrance from the 4-methoxybenzyl group may reduce reaction rates.
- Experimental Design :
Use Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in THF/H₂O at 80°C.
Compare coupling efficiency with/without the benzyl group using control experiments .
- Data Interpretation : Lower yields (e.g., 40–60% vs. 80% for unsubstituted analogs) suggest steric effects dominate electronic activation by the methoxy group.
Q. What crystallographic parameters distinguish this compound from related pyrazole derivatives?
- Methodology : Compare single-crystal data from analogous structures (e.g., ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate):
- Bond Angles : The C–I–C angle (~120°) vs. C–S–C (~105°) in sulfonyl derivatives .
- Packing Motifs : The 4-methoxybenzyl group induces π-stacking interactions absent in non-aromatic analogs, affecting solubility and melting points .
Biological and Functional Studies
Q. How can this compound be evaluated for kinase inhibition activity?
- Methodology :
Molecular Docking : Use PyMOL or AutoDock to model interactions with ATP-binding pockets of kinases (e.g., EGFR or CDK2).
In Vitro Assays : Measure IC₅₀ values via fluorescence-based kinase activity kits (e.g., ADP-Glo™). Compare with control inhibitors (e.g., staurosporine) .
Structure-Activity Relationship (SAR) : Modify the ester group (e.g., replace ethyl with methyl) to assess steric vs. electronic effects on potency .
Q. What analytical techniques validate purity for in vivo studies?
- Methodology :
- HPLC-PDA : Use a C18 column with gradient elution (MeCN/H₂O + 0.1% TFA) to confirm >98% purity. Monitor for hydrolyzed byproducts (e.g., free carboxylic acid) .
- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (±0.3% tolerance) .
Data Contradiction and Reproducibility
Q. How to address discrepancies in reported synthetic yields for this compound?
- Root Cause Analysis :
- Catalyst Purity : Trace moisture in Ru catalysts (e.g., Ru(dtbbpy)₃₂) can deactivate intermediates, leading to inconsistent yields .
- Oxygen Sensitivity : Iodination reactions may require inert atmospheres (N₂/Ar) to prevent iodine sublimation or oxidation .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
